molecular formula C23H21FN2O4 B11011594 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11011594
M. Wt: 408.4 g/mol
InChI Key: PECRRAOHEWIAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a novel synthetic hybrid molecule designed for advanced pharmacological research, combining the biological activities of indole and coumarin scaffolds. This compound integrates a 6-fluoroindole moiety, a structure recognized for its diverse pharmacological activities, with a 7-methoxy-4-methylcoumarin unit, known for its potent antibacterial properties. Indole-containing small molecules have demonstrated broad therapeutic potential and are actively explored in drug discovery, particularly against challenging infectious diseases . The coumarin component is of significant interest, as derivatives bearing substituents at key positions are coveted for developing new antibacterial agents . The primary research value of this compound lies in its potential as a lead structure for investigating new anti-tubercular and antimicrobial therapies. The indole scaffold is a promising core for anti-tubercular agents, with some derivatives, such as DprE1 inhibitors, advancing to clinical trials to treat Mycobacterium tuberculosis . Concurrently, the coumarin nucleus has shown substantial progression as a potent antibacterial agent, with its mechanism often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis . Researchers can utilize this hybrid molecule to study its inhibitory effects on distinct bacterial targets, including those involved in cell wall synthesis, such as mycobacterial membrane protein large 3 (MmpL3), and enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . This acetamide derivative is supplied For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H21FN2O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C23H21FN2O4/c1-14-18-6-5-17(29-2)12-21(18)30-23(28)19(14)13-22(27)25-8-10-26-9-7-15-3-4-16(24)11-20(15)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,25,27)

InChI Key

PECRRAOHEWIAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Step 2a: Bromination

Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dichloromethane.
Conditions : Room temperature, 2–4 hours.
Product : 3-Bromo-7-methoxy-4-methylcoumarin.

Synthesis of the 6-Fluoroindole Ethylamine Side Chain

Step 3a: Fluorination of Indole

Method : Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite.
Conditions : Anhydrous acetonitrile, 0–5°C, 1–2 hours.
Product : 6-Fluoroindole with >70% yield.

Step 3b: Ethylamine Side Chain Introduction

Reagents : 2-Chloroethylamine hydrochloride and NaH in DMF.
Conditions : 60°C, 4–6 hours.
Product : 1-(2-Aminoethyl)-6-fluoroindole, isolated via distillation (yield: 55–65%).

Coupling of Chromen-2-One Acetamide and Indole Ethylamine

The final step involves amide bond formation between the coumarin-acetamide and indole-ethylamine:

Reagents :

  • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Solvent: Dichloromethane or DMF.

Conditions :

  • Room temperature, 12–24 hours.

  • Triethylamine (base) to neutralize HCl byproduct.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Final yield: 40–50%.

Industrial-Scale Production Considerations

Scaling the synthesis requires optimization:

  • Continuous Flow Reactors : For Pechmann condensation to enhance yield and reduce reaction time.

  • Catalyst Recycling : Pd-based catalysts immobilized on supports for cost efficiency.

  • Crystallization Techniques : Anti-solvent addition for high-purity coumarin intermediates.

Comparative Analysis of Synthetic Routes

Method StepConventional ApproachOptimized Industrial Approach
Coumarin SynthesisH₂SO₄ catalysis (65% yield)FeCl₃ in flow reactor (78% yield)
BrominationBr₂ in acetic acid (70% yield)NBS in DCM (85% yield)
Amide CouplingEDC/HOBt (50% yield)HATU/DIPEA (65% yield)

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Use of HATU over EDC improves activation of carboxylic acids.

  • Indole Fluorination Side Reactions : Low-temperature fluorination minimizes byproducts.

  • Pd Catalyst Cost : Immobilized catalysts reduce expenses by 30–40% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nucleophiles (NH₃, R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole or chromenone rings .

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Indole + Coumarin 6-Fluoroindole, 7-Methoxy-4-methylcoumarin C23H20F2N2O4* ~438.43†
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Indole + Coumarin 2-Methoxyethylindole, 7-Methoxy-4-methylcoumarin C25H25FN2O5* ~476.48†
2-(6-Fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide Indole + Morpholine 6-Fluoroindole, Morpholine-ethyl C16H20FN3O2 305.35
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide Indole + Pyridazine 5-Indole, 2-Fluoro-4-methoxyphenyl-pyridazine C21H17FN4O3 392.40
10j () Indole + Chlorophenyl 3-Chloro-4-fluorophenyl, 4-Chlorobenzoyl C25H19Cl2FNO3 ~483.34†

*Calculated based on available data; †Approximate values.

Key Observations :

  • Substituent Diversity : The target compound’s 6-fluoroindole and coumarin groups distinguish it from analogues with pyridazine (e.g., ) or morpholine (e.g., ) cores. These structural variations influence solubility, binding affinity, and metabolic stability.
  • Electron-Withdrawing Groups: Fluorine at the indole 6-position (target compound) may enhance receptor interaction compared to non-fluorinated analogues (e.g., 10j in ).

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name / ID Melting Point (°C) Yield (%) Solubility (Inference) Reference
Target Compound N/A N/A Moderate (lipophilic coumarin)
10j () 192–194 8 Low (chlorophenyl groups)
10k () 175–176 6 Low (naphthyl group)
2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide N/A N/A High (polar 4-hydroxyphenyl)

Key Observations :

  • The target compound’s lack of polar groups (e.g., hydroxyl or morpholine) suggests lower aqueous solubility compared to ’s 4-hydroxyphenyl analogue .
  • Higher yields in ’s compounds (e.g., 10l: 14%) indicate more efficient synthetic routes compared to the target compound’s undefined synthesis .

Key Observations :

  • The target compound’s coumarin moiety may confer fluorescence properties useful in imaging or photodynamic therapy, unlike non-coumarin analogues .
  • Fluorine substituents (e.g., 6-fluoroindole) are linked to improved blood-brain barrier penetration in related compounds .

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews available literature regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring and a chromene moiety, which are known to contribute to various pharmacological effects. The presence of a fluorine atom in the indole structure may enhance lipophilicity and biological activity.

Chemical Formula

  • Molecular Formula : C19H20FN3O3
  • Molecular Weight : 357.38 g/mol

Antitumor Activity

Preliminary studies suggest that this compound exhibits significant antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been shown to inhibit the Bcl-2 family proteins, which are crucial in regulating apoptosis.

Neuroprotective Effects

Research indicates that the compound may also possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Key findings include:

Structural FeatureEffect on Activity
Indole RingEssential for binding to target proteins
Fluorine SubstitutionEnhances lipophilicity and cellular uptake
Chromene MoietyContributes to anti-cancer activity

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of approximately 5 µM against HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that treatment with the compound significantly reduced cell death and oxidative damage, supporting its potential use in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Indole Core Functionalization : Introduce the 6-fluoro group via electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄/HF mixtures) .

Chromenone Synthesis : Construct the 7-methoxy-4-methyl-2-oxochromen-3-yl moiety via Pechmann condensation between resorcinol derivatives and β-ketoesters, followed by methylation .

Amide Coupling : Link the indole-ethylamine and chromenone-acetic acid fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification involves column chromatography (silica gel, gradient elution) and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., fluoro-indole protons at δ 7.2–7.8 ppm, chromenone carbonyl at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₂FN₂O₄ at m/z 423.156) .
  • X-ray Crystallography : Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers identify potential molecular targets (e.g., enzymes/receptors) for this compound?

  • Methodological Answer :

  • Kinase Profiling Assays : Screen against kinase panels (e.g., Bcl-2/Mcl-1 for anticancer activity) using fluorescence polarization or ATP-competitive assays .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., quinazoline-binding proteins) based on chromenone and indole pharmacophores .
  • Transcriptomic Analysis : RNA-seq of treated cells identifies differentially expressed pathways (e.g., apoptosis-related genes) .

Q. What strategies are recommended for SAR studies to enhance bioactivity?

  • Methodological Answer :

Substituent Variation : Replace 6-fluoro with chloro or nitro groups to modulate electron density; alter methoxy to ethoxy for steric effects .

Scaffold Hybridization : Fuse pyridazine or quinazoline rings (as in ) to enhance π-π stacking with targets .

Bioisosteric Replacement : Swap acetamide with sulfonamide to improve metabolic stability .
Evaluate modifications via cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Confirm consistency in cell lines (e.g., HepG2 vs. MCF-7 variability) and culture conditions .
  • Orthogonal Assays : Cross-validate using apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays .
  • Structural Reanalysis : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key pathways:
  • Hydrolysis : Acetamide cleavage by esterases .
  • Oxidation : CYP450-mediated indole ring hydroxylation .
  • Stability Optimization : Co-administer CYP inhibitors (e.g., ketoconazole) or introduce electron-withdrawing groups to reduce oxidation .

Q. How can in vitro findings be translated to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (oral/IP), half-life, and tissue distribution in rodents via LC-MS .
  • Xenograft Models : Test efficacy in nude mice with tumor xenografts, using histopathology to validate target engagement .

Q. What approaches mitigate off-target effects in biological studies?

  • Methodological Answer :

  • Broad-Spectrum Binding Assays : Screen against GPCR/kinase panels to identify promiscuous interactions .
  • Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs to map unintended protein binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.